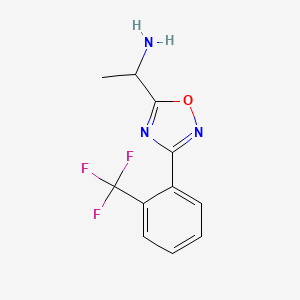
1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)etanamina es un compuesto químico que pertenece a la clase de los oxadiazoles. Presenta un grupo trifluorometil unido a un anillo fenil, que está conectado a un anillo oxadiazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)etanamina generalmente implica múltiples pasos. Un método común incluye los siguientes pasos:
Formación del anillo oxadiazol: Esto se puede lograr mediante la reacción de una hidrazida con un óxido de nitrilo adecuado en condiciones controladas.
Introducción del grupo trifluorometil: Este paso a menudo implica el uso de agentes trifluorometilantes como el yoduro de trifluorometil o los sulfonatos de trifluorometil.
Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para garantizar un control preciso de las condiciones de reacción y aumentar el rendimiento y la pureza. El uso de catalizadores y parámetros de reacción optimizados puede mejorar aún más la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)etanamina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El grupo trifluorometil se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales:
Oxidación: Formación de derivados de oxadiazol correspondientes con grupos funcionales oxidados.
Reducción: Formación de derivados reducidos con funcionalidades de amina o alcohol.
Sustitución: Formación de derivados de oxadiazol sustituidos con nuevos grupos funcionales que reemplazan al grupo trifluorometil.
Aplicaciones Científicas De Investigación
1-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)etanamina tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como un farmacóforo en el desarrollo de nuevos fármacos, particularmente por su capacidad de interactuar con dianas biológicas.
Ciencia de los materiales: Se utiliza en la síntesis de materiales avanzados con propiedades únicas, como alta estabilidad térmica y resistencia a la degradación.
Investigación biológica: El compuesto se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Aplicaciones industriales: Se utiliza como intermediario en la síntesis de otras moléculas y materiales complejos.
Mecanismo De Acción
El mecanismo de acción de 1-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)etanamina implica su interacción con dianas moleculares específicas. El grupo trifluorometil aumenta la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más efectiva. El anillo oxadiazol puede interactuar con varias enzimas y receptores, modulando su actividad. El grupo etanamina puede formar enlaces de hidrógeno con macromoléculas biológicas, lo que influye aún más en los efectos biológicos del compuesto.
Compuestos similares:
- 1-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)metanamina
- 1-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)propanamina
- 1-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)butanamina
Comparación: 1-(3-(2-(Trifluorometil)fenil)-1,2,4-oxadiazol-5-il)etanamina es única debido a su grupo etanamina específico, que puede influir en su reactividad e interacción con dianas biológicas. En comparación con sus análogos con diferentes longitudes de cadena alquílica, este compuesto puede exhibir propiedades farmacocinéticas y farmacodinámicas distintas, lo que lo convierte en un valioso candidato para futuras investigaciones y desarrollo.
Comparación Con Compuestos Similares
- 1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
- 1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)propanamine
- 1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamine
Comparison: 1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is unique due to its specific ethanamine group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different alkyl chain lengths, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C11H10F3N3O |
|---|---|
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
1-[3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H10F3N3O/c1-6(15)10-16-9(17-18-10)7-4-2-3-5-8(7)11(12,13)14/h2-6H,15H2,1H3 |
Clave InChI |
MADWNEYPRDOTPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NO1)C2=CC=CC=C2C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


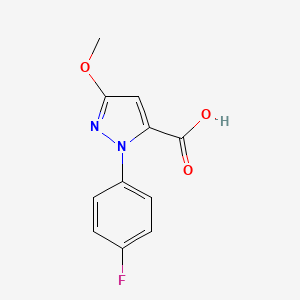
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
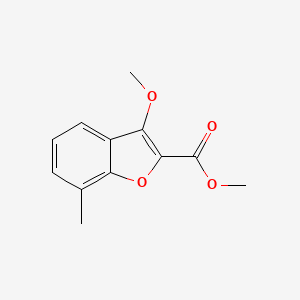
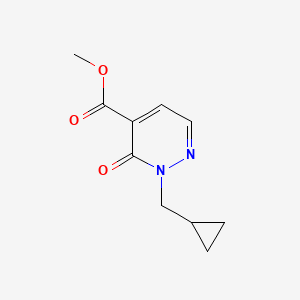
![1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11777697.png)
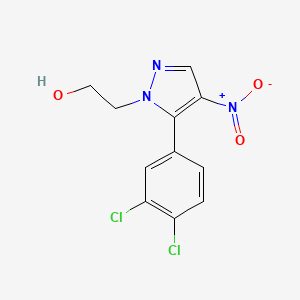
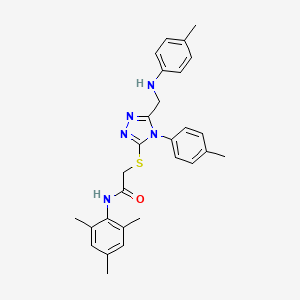
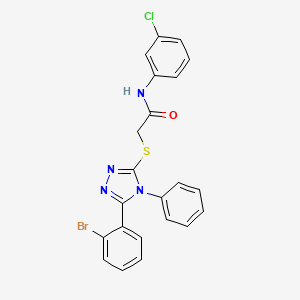
![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
![3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride](/img/structure/B11777718.png)
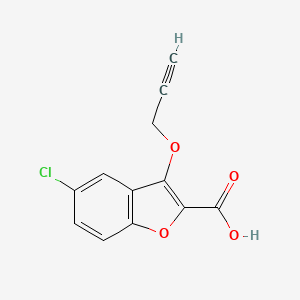
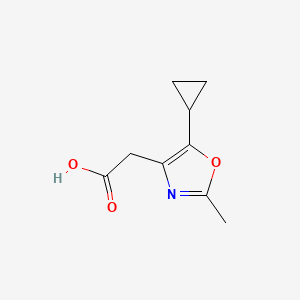
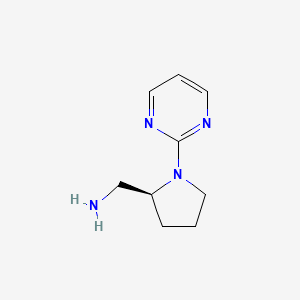
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)
